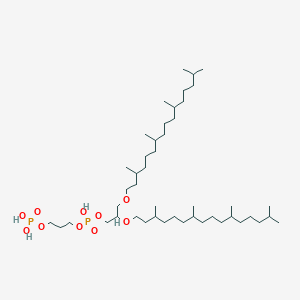

![molecular formula C7H5N3O2 B045535 5-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 101083-92-5](/img/structure/B45535.png)

5-硝基-1H-吡咯并[2,3-b]吡啶

概述

描述

Synthesis Analysis

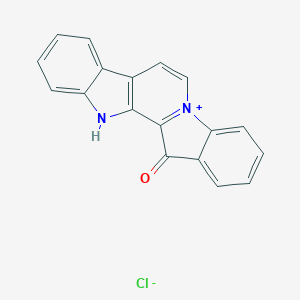

The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives involves several methods, including two-step reactions from commercially available reagents. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and azido–tetrazolo tautomerism, showing the versatility of pyrrolopyridine frameworks in creating complex structures (Ma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis via single X-ray diffraction revealed that the synthesized pyrrolopyridine derivatives exhibit an orthorhombic crystal structure with specific space groups and crystal parameters, demonstrating their high density and structural characteristics (Ma et al., 2018).

Chemical Reactions and Properties

Pyrrolopyridine compounds undergo various chemical reactions, including nitration, nitrosation, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolopyridine ring, illustrating the reactivity and functional versatility of these compounds (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties, such as thermal behavior and density, are critical for understanding the applications of pyrrolopyridine derivatives. For instance, certain derivatives exhibit surprisingly high density and low thermal stability, which are important factors for their use in energetic materials (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including the ability to form intra- and inter-molecular hydrogen bonds and the vibrational characteristics of the hydrazo-bond, play a significant role in the stability and reactivity of pyrrolopyridine compounds. These properties are crucial for designing compounds with desired chemical behaviors (Michalski et al., 2013).

科学研究应用

Application Summary

“5-nitro-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The researchers designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .

Results or Outcomes

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Multi-Target Kinase Inhibitor

Application Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold, which includes “5-nitro-1H-pyrrolo[2,3-b]pyridine”, has been used in the development of multi-target kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .

Methods of Application

Molecular modeling studies have been used to generate images and potential binding mode data . The 1H-pyrrolo[2,3-b]pyridine scaffold establishes two hydrogen bonds with the NH of Cys89 and the backbone carbonyl oxygen of Glu87 in the hinge region .

Results or Outcomes

The development of these multi-target kinase inhibitors could potentially lead to more effective treatments for various diseases, including cancer .

Therapeutic Potential of Pyrrole and Pyrrolidine Analogs

Application Summary

Pyrrole and pyrrolidine analogs, including “5-nitro-1H-pyrrolo[2,3-b]pyridine”, have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Methods of Application

The combination of different pharmacophores in a pyrrole and pyrrolidine ring system has led to more active compounds .

Results or Outcomes

These compounds have shown potential as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Synthesis of Cdc7 Kinase Inhibitors

Application Summary

“5-nitro-1H-pyrrolo[2,3-b]pyridine” is a reagent used in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition of the cell cycle . Inhibitors of Cdc7 kinase are being explored as a novel cancer therapy .

Results or Outcomes

The development of Cdc7 kinase inhibitors could potentially lead to more effective treatments for various types of cancer .

Synthesis of 4-Anilinoquinazolines

Application Summary

“5-nitro-1H-pyrrolo[2,3-b]pyridine” is also an intermediate in the synthesis of 4-anilinoquinazolines . 4-anilinoquinazolines are a class of compounds that have shown potential as anticancer agents .

Results or Outcomes

The development of 4-anilinoquinazolines could potentially lead to more effective treatments for various types of cancer .

未来方向

属性

IUPAC Name |

5-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMIPMLIYKQQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467950 | |

| Record name | 5-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

101083-92-5 | |

| Record name | 5-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

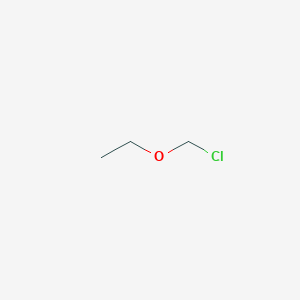

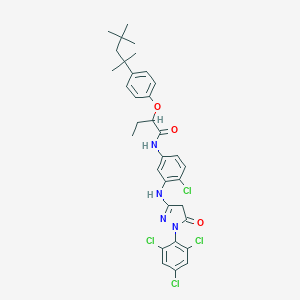

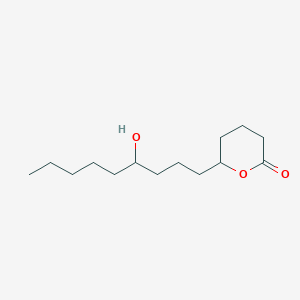

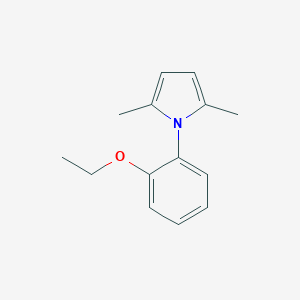

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

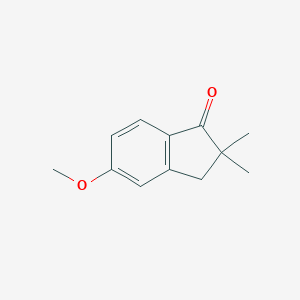

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)